![molecular formula C8H9ClO2S B177111 1-((Chloromethyl)sulfonyl)-4-methylbenzene CAS No. 7569-26-8](/img/structure/B177111.png)
1-((Chloromethyl)sulfonyl)-4-methylbenzene
Overview
Description
1-((Chloromethyl)sulfonyl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a sulfonyl group at the para position relative to a methyl group
Mechanism of Action
Target of Action
The primary target of 1-((Chloromethyl)sulfonyl)-4-methylbenzene is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds in organic compounds . The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key pathway in organic synthesis .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic molecules, making it a valuable tool in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Chloromethyl)sulfonyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-methylbenzenesulfonyl chloride. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at temperatures ranging from 0°C to 25°C, to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of phase-transfer catalysts can enhance the reaction rate and yield, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding sulfonyl derivatives.
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions (room temperature to 50°C).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Sulfonyl azides, sulfonyl ethers, and sulfonyl amines.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-((Chloromethyl)sulfonyl)-4-methylbenzene has the following chemical characteristics:
- Molecular Formula : CHClOS
- Molecular Weight : Approximately 204.67 g/mol
- Functional Groups : Contains chloromethyl and sulfonyl groups, which contribute to its reactivity and versatility in synthesis.
Applications in Organic Synthesis
1. Key Intermediate in Synthesis
this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive chloromethyl and sulfonyl groups allow it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecular frameworks. This property makes it valuable in the development of pharmaceuticals and agrochemicals .
2. Catalytic Reactions
The compound has been utilized in palladium-catalyzed Suzuki–Miyaura reactions, showcasing its potential in forming carbon-carbon bonds. This application is particularly relevant in creating biaryl compounds that are essential in drug discovery .
Medicinal Chemistry Applications
1. Drug Design and Development
Research indicates that this compound can act as a substrate or inhibitor for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction highlights its potential role in drug design strategies aimed at optimizing pharmacokinetics and reducing adverse effects .
2. Anticancer Activity
Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly breast cancer cell lines (MDA-MB-231) . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl group enhance anticancer properties.
Table 1: Comparison of Reactivity with Nucleophiles
Nucleophile | Reaction Type | Product Formation |
---|---|---|
Ammonia | Nucleophilic substitution | Sulfonamide derivatives |
Alcohols | Nucleophilic substitution | Alkoxy derivatives |
Amines | Nucleophilic substitution | Amino derivatives |
Table 2: Anticancer Activity of Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 4e | MDA-MB-231 | 10.93 | Induces apoptosis via annexin V-FITC |
Compound 4g | MDA-MB-231 | 12.45 | Inhibits proliferation |
Compound 4h | MDA-MB-231 | 15.67 | Disrupts cell cycle |
Case Studies
Case Study 1: Synthesis of Aryl Thiazolone-Benzenesulfonamides
A study demonstrated the synthesis of aryl thiazolone-benzenesulfonamides utilizing this compound as a precursor. These compounds exhibited strong inhibition against carbonic anhydrase IX, a target for cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM . The research highlighted the importance of structural modifications for enhancing selectivity and potency.
Case Study 2: Phenotypic Screening for Brain Tumors
In another study, phenotypic screening using libraries enriched with compounds like this compound showed promising results against glioblastoma multiforme (GBM). Compounds derived from this structure inhibited tube formation in endothelial cells, suggesting potential antiangiogenic properties . The selective inhibition without affecting normal cell viability indicates a therapeutic window for further development.
Comparison with Similar Compounds
1-((Chloromethyl)sulfonyl)benzene: Lacks the methyl group, leading to different reactivity and applications.
4-Methylbenzenesulfonyl chloride: Lacks the chloromethyl group, used primarily as a sulfonylating agent.
1-((Bromomethyl)sulfonyl)-4-methylbenzene: Similar structure but with a bromomethyl group, exhibiting different reactivity due to the nature of the halogen.
Uniqueness: 1-((Chloromethyl)sulfonyl)-4-methylbenzene is unique due to the presence of both the chloromethyl and sulfonyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.
Biological Activity
1-((Chloromethyl)sulfonyl)-4-methylbenzene, also known as 4-methylbenzyl chlorosulfide (TSMB), is an organic compound characterized by its chloromethyl and sulfonyl functional groups attached to a methyl-substituted benzene ring. Its molecular formula is C₇H₇ClO₂S, with a molecular weight of approximately 204.67 g/mol. This compound has garnered interest in various fields due to its reactivity and potential biological activities.
The compound can be synthesized through several methods, including nucleophilic substitution reactions involving chloromethyl and sulfonyl groups. The presence of these functional groups allows TSMB to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential applications:
- Reactivity with Biological Targets : TSMB has been shown to interact with various nucleophiles and electrophiles, forming stable adducts that could be utilized for constructing complex molecular frameworks. This reactivity may extend to interactions with biological macromolecules, such as proteins and enzymes.
- Cytochrome P450 Interactions : Preliminary studies indicate that TSMB may act as a substrate or inhibitor for cytochrome P450 enzymes, which are critical in drug metabolism and synthesis. This interaction could inform drug design strategies and highlight TSMB's potential as a lead compound in pharmacological research.
Anticancer Activity
While direct studies on TSMB are scarce, related compounds have demonstrated significant biological effects:
- Sulfonamide Derivatives : Research on sulfonamide derivatives similar to TSMB has shown promising anti-proliferative activity against various cancer cell lines. For instance, compounds designed with sulfonamide functionalities exhibited selective inhibition against triple-negative breast cancer cells (MDA-MB-231) with IC₅₀ values ranging from 1.52 to 6.31 μM . These findings suggest that TSMB may possess similar anticancer properties due to its structural features.
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Some sulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers. Compounds similar to TSMB showed IC₅₀ values between 10.93 nM and 25.06 nM against CA IX, indicating strong selectivity over CA II . This suggests that TSMB could be explored for its potential as an enzyme inhibitor in therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals its distinctive features:
Compound Name | Structure Type | Key Features |
---|---|---|
1-Methyl-4-(methylsulfonyl)benzene | Methylsulfonyl derivative | Contains a methylsulfonyl group; less reactive than chlorosulfides. |
3-(Phenylsulfonyl)acrylonitrile | Sulfonamide derivative | Exhibits different reactivity due to the acrylonitrile moiety. |
4-(Chloromethyl)toluene | Chloromethyl derivative | Similar reactivity but lacks the sulfonyl group; more straightforward substitution reactions. |
3-(Methylsulfonyl)benzenesulfonyl Chloride | Sulfonic acid derivative | Contains multiple sulfonic acid groups; higher acidity and reactivity. |
4,4'-Sulfonylbis(chlorobenzene) | Bis-sulfonamide | More complex structure; used in specialized chemical applications. |
The combination of both chloromethyl and sulfonyl functionalities in TSMB enhances its versatility for synthesis and modification compared to its analogs.
Properties
IUPAC Name |
1-(chloromethylsulfonyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPJNJKCPJDTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340243 | |
Record name | p-Toluenesulfonylmethyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7569-26-8 | |
Record name | p-Toluenesulfonylmethyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloromethanesulfonyl-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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